1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
Description
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is a heterocyclic compound featuring a partially saturated pyridine ring with fluorine and methyl substituents at positions 5 and 4, respectively. Its structure includes a tert-butyl ester at position 1 and an ethyl ester at position 4, which confer steric protection and modulate solubility. The fluorine substituent enhances electronegativity and metabolic stability, making it relevant to pharmaceutical research, particularly in kinase inhibitors or protease modulators.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-fluoro-4-methyl-2,3-dihydropyridine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRQFFFIYGYVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C=C1F)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: Appropriate starting materials such as ethyl acetoacetate, tert-butyl acetoacetate, and fluorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base to form the dihydropyridine ring.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl, fluoro, and methyl groups at specific positions on the dihydropyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and substitution reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automation: Employing automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different dihydropyridine derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potentially explored for its pharmacological properties, such as calcium channel blocking activity.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Ring Saturation : The target compound’s dihydropyridine core offers partial unsaturation, enhancing conjugation compared to fully saturated piperidines (e.g., L007839) .
- Substituent Effects : Fluorine and methyl groups increase lipophilicity and metabolic stability compared to hydroxyl or iodine derivatives .
- Steric Effects : The tert-butyl group provides steric protection, common across analogues, while iodine or phosphoryloxy groups introduce reactivity for further functionalization .
Comparison :
- The target compound’s synthesis likely mirrors ’s Suzuki coupling for introducing aryl groups, with additional fluorination steps.
- Piperidine derivatives (e.g., L007839) often employ alkylation or nucleophilic substitution, whereas dihydropyridines require controlled oxidation or protection strategies .
Physicochemical Properties
Table 3: Physical Properties
Notes:
- Predicted pKa (~4.50) for the target compound aligns with ester hydrolysis trends .
- The dihydropyridine core’s partial unsaturation may necessitate inert atmosphere storage, unlike saturated analogues .
Commercial Availability and Pricing
Table 4: Supplier Data for Key Analogues
Biological Activity
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate is a member of the dihydropyridine (DHP) class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H22FNO
- Molecular Weight : 287.331 g/mol
- CAS Number : 1373503-36-6
- Polar Surface Area (PSA) : 55.84 Ų
Antihypertensive Effects
Dihydropyridines are predominantly recognized for their role as calcium channel blockers. Research indicates that derivatives like 1-tert-butyl 4-ethyl 5-fluoro-4-methyl DHP exhibit significant antihypertensive properties by inhibiting voltage-gated calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure.
Analgesic Properties
A study evaluating various DHP derivatives highlighted their analgesic potential. The compound demonstrated significant pain relief in animal models, comparable to established analgesics such as diclofenac. The mechanism appears to involve the modulation of inflammatory pathways and COX enzyme inhibition, which are critical in pain signaling.
Antimicrobial Activity
The antimicrobial efficacy of DHP derivatives has been documented in various studies. Specifically, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial potency.
Structure-Activity Relationship (SAR)
The biological activity of DHPs is highly influenced by their structural features. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and enhances biological activity |
| Alkyl Substituents | Modulate receptor affinity and selectivity |
| Dicarboxylate Functionality | Contributes to solubility and bioavailability |
Research indicates that modifications at the C3 and C5 positions can significantly alter the pharmacological profile of these compounds.
Study 1: Analgesic Activity Assessment
In a controlled study involving tail immersion methods on rodents, the compound exhibited an analgesic effect at doses of 10 mg/kg. Results showed a latency increase in tail flick response comparable to standard analgesics, suggesting effective pain management potential .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related DHP derivatives revealed that compounds with similar functional groups displayed inhibitory effects against resistant strains of bacteria at concentrations as low as M . This highlights the potential for developing new antibiotics based on this scaffold.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
